Cas no 1234952-27-2 (4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide)

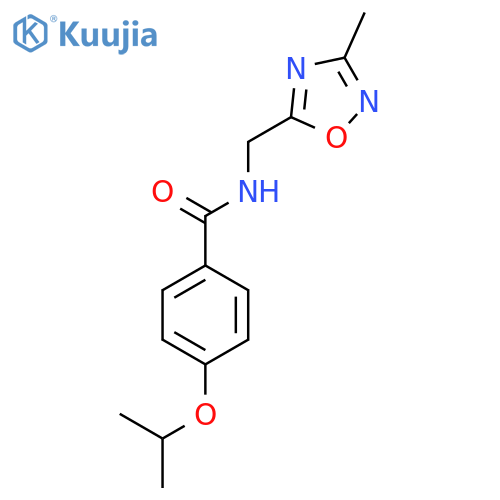

1234952-27-2 structure

商品名:4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(propan-2-yloxy)benzamide

- F5871-1974

- N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propan-2-yloxybenzamide

- 4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

- 1234952-27-2

- AKOS024526107

-

- インチ: 1S/C14H17N3O3/c1-9(2)19-12-6-4-11(5-7-12)14(18)15-8-13-16-10(3)17-20-13/h4-7,9H,8H2,1-3H3,(H,15,18)

- InChIKey: HTJNRJQUBVUFHJ-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC(C(NCC2=NC(C)=NO2)=O)=CC=1)C(C)C

計算された属性

- せいみつぶんしりょう: 275.12699141g/mol

- どういたいしつりょう: 275.12699141g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5871-1974-2μmol |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(propan-2-yloxy)benzamide |

1234952-27-2 | 90%+ | 2μl |

$85.5 | 2023-05-20 | |

| Life Chemicals | F5871-1974-3mg |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(propan-2-yloxy)benzamide |

1234952-27-2 | 90%+ | 3mg |

$94.5 | 2023-05-20 | |

| Life Chemicals | F5871-1974-2mg |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(propan-2-yloxy)benzamide |

1234952-27-2 | 90%+ | 2mg |

$88.5 | 2023-05-20 | |

| Life Chemicals | F5871-1974-1mg |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(propan-2-yloxy)benzamide |

1234952-27-2 | 90%+ | 1mg |

$81.0 | 2023-05-20 |

4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

1234952-27-2 (4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide) 関連製品

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量